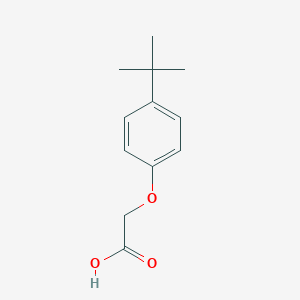

4-Tert-butylphenoxyacetic acid

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIGAJNVRFKBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170863 | |

| Record name | (p-tert-Butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-04-5 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-tert-Butylphenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1798-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (p-tert-Butylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-butylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Mechanisms of 4-tert-butylphenoxyacetic Acid: A Technical Guide for Researchers

Authoritative Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylphenoxyacetic acid, a derivative of 4-tert-butylphenol, is a compound of interest due to the significant biological activities exhibited by its structural analogs. While direct experimental evidence for its specific mechanism of action remains to be fully elucidated, compelling data from related phenolic compounds, particularly 4-tert-butylphenol, provide a strong foundation for hypothesizing its molecular interactions and downstream cellular effects. This technical guide synthesizes the available evidence to propose putative mechanisms of action for this compound, focusing on its potential as an endocrine disruptor through estrogen receptor modulation, its impact on melanocyte physiology via tyrosinase inhibition and induction of apoptosis, and a possible role in activating peroxisome proliferator-activated receptors (PPARs). This document is intended to serve as a comprehensive resource for researchers, providing a structured overview of potential biological activities, relevant quantitative data from analogous compounds, detailed experimental protocols for investigating these effects, and visual representations of the hypothesized signaling pathways.

Putative Mechanism of Action: Endocrine Disruption via Estrogen Receptor Agonism

A significant body of evidence points to the endocrine-disrupting potential of 4-tert-butylphenol, the parent compound of this compound. It is hypothesized that this compound may act as an agonist for the estrogen receptor (ER), mimicking the effects of endogenous estrogens and potentially leading to the disruption of normal endocrine signaling.

Estrogen Receptor Signaling Pathway

The proposed mechanism involves the binding of this compound to the ligand-binding domain of the estrogen receptor (ERα and/or ERβ) in the cytoplasm. This binding is thought to induce a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Within the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Quantitative Data from Analogous Compounds

Direct quantitative data for the binding of this compound to the estrogen receptor is not currently available. However, studies on its parent compound, 4-tert-butylphenol, provide valuable insights into its potential estrogenic activity.

| Compound | Assay | Endpoint | Value | Reference |

| 4-tert-butylphenol | ToxCast ER Agonist Assay | AUC Score | 0.161 (Active ≥ 0.1) | [1] |

| 4-tert-butylphenol | Estrogen Receptor Binding Assay (Rainbow Trout) | - | Specific Binding | [2] |

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol describes a common method to assess the ability of a test compound to bind to the estrogen receptor.

Objective: To determine the in vitro binding affinity of a test compound to the estrogen receptor (ERα or ERβ).

Materials:

-

Human recombinant ERα or ERβ protein.

-

Radiolabeled estradiol ([³H]-17β-estradiol).

-

Test compound (this compound).

-

Unlabeled 17β-estradiol (for standard curve).

-

Assay buffer (e.g., Tris-HCl buffer with additives).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

Multi-well plates (e.g., 96-well).

Procedure:

-

Prepare a series of dilutions of the test compound and unlabeled 17β-estradiol.

-

In each well of the multi-well plate, add a fixed concentration of recombinant ER protein and radiolabeled estradiol.

-

Add the varying concentrations of the test compound or unlabeled 17β-estradiol to the respective wells. Include control wells with only radiolabeled estradiol (total binding) and wells with a high concentration of unlabeled estradiol (non-specific binding).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Transfer the bound fraction to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol).

Putative Mechanism of Action: Effects on Melanocytes

Phenolic compounds, including 4-tert-butylphenol, are known to affect melanocyte function and viability. It is plausible that this compound shares these properties, potentially leading to skin depigmentation through inhibition of melanin synthesis and induction of melanocyte apoptosis.

Inhibition of Tyrosinase Activity

Tyrosinase is the rate-limiting enzyme in melanin synthesis. 4-tert-butylphenol has been shown to competitively inhibit tyrosinase, and it is hypothesized that this compound may act similarly by competing with the natural substrate, tyrosine.

Induction of Melanocyte Apoptosis

Studies on 4-tert-butylphenol have demonstrated its ability to induce apoptosis in melanocytes. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. The proposed mechanism involves the upregulation of pro-apoptotic factors and the activation of downstream effector caspases.

References

An In-depth Technical Guide on the Crystal Structure of (4-tert-Butylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of (4-tert-Butylphenyl)acetic acid, a compound of interest in chemical and pharmaceutical research. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and visualizations of its molecular and supramolecular features.

Crystallographic Data

The crystal structure of (4-tert-Butylphenyl)acetic acid has been determined by single-crystal X-ray diffraction. The compound, with the chemical formula C₁₂H₁₆O₂, has a molecular weight of 192.25.[1]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₆O₂ |

| Formula weight | 192.25 |

| Temperature | 295(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 11.209(2) Å |

| b | 12.442(3) Å |

| c | 17.250(5) Å |

| α | 90° |

| β | 104.625(12)° |

| γ | 90° |

| Volume | 2327.8(10) ų |

| Z | 8 |

| Calculated density | 1.095 Mg/m³ |

| Absorption coefficient | 0.07 mm⁻¹ |

| F(000) | 832 |

| Crystal size | 0.30 x 0.23 x 0.16 mm |

| θ range for data collection | 2.1 to 25.0° |

| Index ranges | -13≤h≤13, -14≤k≤14, -20≤l≤20 |

| Reflections collected | 5829 |

| Independent reflections | 2047 [R(int) = 0.025] |

| Completeness to θ = 25.0° | 99.8 % |

| Data / restraints / parameters | 2047 / 0 / 131 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R1 = 0.074, wR2 = 0.220 |

| R indices (all data) | R1 = 0.115, wR2 = 0.247 |

| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |

Data sourced from Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008). (4-tert-Butylphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1971.[1]

Molecular Structure and Conformation

The molecular structure of (4-tert-Butylphenyl)acetic acid reveals that the carboxylic acid group is nearly perpendicular to the benzene ring, with a dihedral angle of 80.9(3)°.[1] A notable feature of the crystal structure is the disorder of the tert-butyl group, which is distributed over two sets of sites with an occupancy ratio of approximately 0.503(6):0.497(6).[1]

In the solid state, adjacent molecules of (4-tert-Butylphenyl)acetic acid are linked by O—H···O hydrogen bonds between their carboxylic acid groups, forming centrosymmetric supramolecular dimers.[1]

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O1—H1···O2ⁱ | 0.92 | 1.74 | 2.659(3) | 176 |

Symmetry code: (i) -x+1/2, y+3/2, -z+1/2. Data sourced from Liu, B.-X., Yu, Y.-P., & Xu, D.-J. (2008).

Experimental Protocols

3.1. Synthesis of (4-tert-Butylphenyl)acetic acid

Two primary methods for the synthesis of (4-tert-Butylphenyl)acetic acid are reported:

Method 1: Hydrolysis of 2-(4-tert-butylphenyl)-1-morpholinoethanethione [1]

-

A solution containing 150 ml of acetic acid, 25 ml of 98% sulfuric acid, and 30 ml of water was prepared.

-

55 g of 2-(4-tert-butylphenyl)-1-morpholinoethanethione was added to the solution.

-

The reaction mixture was heated to 390 K until it turned dark-green.

-

After cooling to room temperature, the solid product was separated from the reaction mixture.

-

Colorless prisms of (4-tert-Butylphenyl)acetic acid were obtained by recrystallization of the solid product from an ethanol-water solution (1:1 v/v) over a period of 2 months.

Method 2: Hydrolysis of methyl 4-tert-butylphenylacetate [2]

-

Methyl 4-tert-butylphenylacetate (4.13 g, 20 mmol) was dissolved in methanol (160 mL).

-

Water (40 mL) and sodium hydroxide (1.2 g, 30 mmol) were added sequentially.

-

The reaction mixture was stirred at room temperature overnight.

-

The volatile solvent was removed by distillation under reduced pressure.

-

The residue was diluted with water and acidified with 1 N sulfuric acid solution to a pH of 4.

-

The precipitated solid was filtered, washed with water, and dried to afford (4-tert-Butylphenyl)acetic acid as a white solid.

3.2. Single-Crystal X-ray Diffraction

The crystal structure was determined using the following experimental setup and software:[1]

-

Diffractometer: Bruker APEX CCD area-detector.[1]

-

Radiation: Mo Kα radiation (λ = 0.71073 Å).

-

Data Collection: Data were collected at 295(2) K.

-

Structure Solution: The structure was solved by direct methods using the SIR92 program.[1]

-

Structure Refinement: The structure was refined on F² using the SHELXL97 program.[1] The carboxyl H atom was located in a difference Fourier map and refined as a riding atom. Other H atoms were placed in calculated positions and refined in a riding model.[1]

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the crystallographic analysis.

Caption: Molecular structure of (4-tert-Butylphenyl)acetic acid.

Caption: Experimental workflow for crystal structure determination.

References

A Comprehensive Technical Guide to 4-tert-butylphenoxyacetic acid: Physicochemical Properties, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-tert-butylphenoxyacetic acid. It includes a summary of its key identifiers and physicochemical data, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities based on structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug discovery.

Physicochemical Properties

This compound, also known as [4-(1,1-Dimethylethyl)phenoxy]-acetic acid or TAC acid, is a carboxylic acid derivative of 4-tert-butylphenol.[1] Its core structure consists of a phenoxyacetic acid moiety with a tert-butyl group substituted at the para position of the benzene ring.

Identifiers and General Properties

A summary of the key identifiers and general properties of this compound is presented in Table 1.

Table 1: Identifiers and General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(4-tert-butylphenoxy)acetic acid | [2] |

| CAS Number | 1798-04-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity (typical) | ≥98.0% (HPLC) | [1] |

Quantitative Physicochemical Data

The quantitative physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. These properties are summarized in Table 2.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Melting Point | 96 °C (lit.) | [1] |

| Boiling Point (Predicted) | 325.4 ± 25.0 °C | |

| Solubility | Sparingly soluble in water (0.56 g/L at 25°C, calculated) | |

| pKa (Predicted) | 3.22 ± 0.10 | |

| LogP (XLogP3) | 3.2 | [2] |

Spectral Data

-

¹H NMR: Proton Nuclear Magnetic Resonance spectra have been recorded.[2]

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectra are available.[2][5]

-

Infrared (IR) Spectroscopy: An IR spectrum (KBr wafer) has been documented and is available through the Coblentz Society collection.[6]

-

Mass Spectrometry (MS): Mass spectral data may be obtained through GC-MS analysis, often after derivatization.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and analogous procedures for similar compounds.

Synthesis via Williamson Ether Synthesis

This compound can be synthesized via the Williamson ether synthesis, which involves the reaction of 4-tert-butylphenoxide with an acetate synthon. The following protocol is adapted from the synthesis of a similar compound, 4-methylphenoxyacetic acid.

Materials:

-

4-tert-butylphenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid (ClCH₂COOH)

-

Hydrochloric acid (HCl), 6M

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Water

-

Litmus paper

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, beaker, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 4-tert-butylphenol in an aqueous solution of sodium hydroxide (e.g., 30% w/v). Stir the mixture until the 4-tert-butylphenol is completely dissolved, forming the sodium 4-tert-butylphenoxide salt.

-

Alkylation Reaction: To the phenoxide solution, add a slight molar excess of chloroacetic acid.

-

Heating: Attach a reflux condenser to the flask and heat the reaction mixture in a water bath at 90-100°C for 30-40 minutes with continuous stirring.

-

Work-up:

-

Cool the reaction mixture to room temperature and dilute it with water.

-

Carefully acidify the mixture with 6M HCl until it is acidic to litmus paper. This will precipitate the crude this compound.

-

Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

-

Wash the ether layer with water and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and impurities.

-

The product, being an acid, will transfer to the aqueous bicarbonate layer as its sodium salt.

-

-

Isolation of the Product:

-

Separate the aqueous bicarbonate layer.

-

Carefully re-acidify the bicarbonate solution with 6M HCl to precipitate the purified this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

-

Purification by Recrystallization

The crude this compound can be further purified by recrystallization to obtain a high-purity product. The following protocol is adapted from the purification of 4-tert-butylphenylacetic acid.

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol solution.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the crystallization of the pure product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold 50% aqueous ethanol and then dry them under vacuum or in a desiccator.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is often assessed by HPLC. A typical system would involve a C18 reversed-phase column with a mobile phase consisting of an acetonitrile/water gradient and UV detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, derivatization is typically required before GC-MS analysis. This can be achieved by converting the carboxylic acid to a more volatile ester, for example, a methyl or a 4-tert-butylbenzyl ester.[8] The analysis would be performed on a suitable capillary column (e.g., DB-5 or equivalent) with mass spectrometric detection.[7][9]

Potential Biological Activity and Signaling Pathways

While there is a lack of direct studies on the biological activity of this compound, its structural similarity to other well-characterized compounds provides a basis for postulating potential mechanisms of action.

Potential as a Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist

Structurally related chiral phenoxyacetic acid analogues have been identified as partial agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Agonism of PPARγ is a key mechanism for the therapeutic action of drugs used to treat type 2 diabetes.

The potential signaling pathway initiated by the activation of PPARγ is depicted below. It is important to note that this is a hypothetical mechanism for this compound based on the activity of related compounds.

Caption: Potential PPARγ signaling pathway for this compound.

Potential Auxin Activity

Phenoxyacetic acids are a well-known class of synthetic auxins, which are plant hormones that regulate various aspects of plant growth and development. It is plausible that this compound could exhibit auxin-like activity, although this has not been experimentally confirmed.

Experimental and Synthetic Workflow

The overall workflow from the synthesis of this compound to its final analysis is summarized in the following diagram.

Caption: Experimental workflow for this compound.

Safety Information

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[10]

Conclusion

This technical guide has provided a comprehensive overview of the known physical and chemical properties of this compound, along with detailed, adaptable experimental protocols for its synthesis, purification, and analysis. While direct evidence of its biological activity is limited, its structural relationship to known PPARγ agonists and synthetic auxins suggests promising avenues for future research in drug discovery and agricultural science. The information presented herein serves as a foundational resource for scientists and researchers working with this compound.

References

- 1. (4-tert.-Butylphenoxy)-essigsäure ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-(4-Tert-butylphenoxy)acetic acid | C12H16O3 | CID 15718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. (4-Tert-butylphenoxy)acetic acid [webbook.nist.gov]

- 7. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. 4-Tert-butylphenol - analysis - Analytice [analytice.com]

- 10. rsc.org [rsc.org]

Biological Activity of 4-tert-Butylphenoxyacetic Acid as an Auxin Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-butylphenoxyacetic acid is a synthetic compound belonging to the phenoxyacetic acid class, a group of molecules known for their auxin-like activity in plants. While extensive research exists for other analogs such as 2,4-Dichlorophenoxyacetic acid (2,4-D), specific quantitative data on the biological activity of this compound is not extensively documented in publicly available literature. This technical guide synthesizes the current understanding of phenoxyacetic acids as auxin analogs and provides detailed experimental protocols for the quantitative characterization of this compound's biological activity. The methodologies described, including the Avena sativa coleoptile elongation assay and the Arabidopsis thaliana root elongation assay, are standard bioassays for determining auxin-like effects. Furthermore, this guide presents illustrative data tables and diagrams to guide researchers in the evaluation and interpretation of the potential auxin activity of this compound.

Introduction: Phenoxyacetic Acids as Auxin Analogs

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. The most abundant natural auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as those from the phenoxyacetic acid family, mimic the effects of IAA and have been widely utilized in agriculture and research.

The biological activity of phenoxyacetic acid derivatives is largely determined by the nature and position of substituents on the phenyl ring. These structural modifications can influence the molecule's affinity for auxin receptors, its transport within the plant, and its metabolic stability. The presence of a tert-butyl group at the para position (position 4) of the phenoxy ring in this compound is expected to confer specific properties regarding its lipophilicity and steric hindrance, which in turn would modulate its biological activity.

Putative Mechanism of Action: Auxin Signaling Pathway

Synthetic auxins like this compound are believed to exert their effects by interacting with the core auxin signaling pathway. This pathway involves the perception of the auxin signal by specific receptor complexes, leading to downstream transcriptional regulation.

Quantitative Analysis of Biological Activity

To ascertain the auxin-like activity of this compound, quantitative bioassays are essential. The following sections detail the protocols for two standard assays and provide templates for data presentation.

Avena sativa (Oat) Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.

-

Seed Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for 48-72 hours at 25°C.

-

Seedling Selection: Select uniform seedlings with straight coleoptiles approximately 2-3 cm in length.

-

Coleoptile Excision: Under a dim green light, excise the apical 3-5 mm of the coleoptiles. Then, cut a 10 mm segment from the sub-apical region of each coleoptile.

-

Incubation: Randomly distribute the coleoptile segments into petri dishes containing a basal medium (e.g., 2% sucrose, 10 mM potassium phosphate buffer, pH 6.0) and varying concentrations of this compound (e.g., 0, 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ M). A positive control with a known auxin like IAA should be included.

-

Measurement: Incubate the petri dishes in the dark at 25°C for 18-24 hours. Measure the final length of each coleoptile segment using a digital caliper or by capturing images and analyzing them with appropriate software.

-

Data Analysis: Calculate the percentage elongation for each treatment relative to the initial length and the control.

| Concentration of this compound (M) | Mean Elongation (mm) ± SD | % Elongation over Control |

| 0 (Control) | Value | 0 |

| 10⁻⁸ | Value | Value |

| 10⁻⁷ | Value | Value |

| 10⁻⁶ | Value | Value |

| 10⁻⁵ | Value | Value |

| 10⁻⁴ | Value | Value |

| 10⁻⁵ (IAA Control) | Value | Value |

Arabidopsis thaliana Root Elongation Assay

This assay assesses the inhibitory effect of auxins on primary root growth in Arabidopsis thaliana seedlings.

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water.

-

Plating: Plate the sterilized seeds on Murashige and Skoog (MS) agar medium in square petri dishes.

-

Vernalization and Germination: Store the plates at 4°C for 2-3 days for vernalization, then transfer them to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

-

Seedling Transfer: After 4-5 days of germination, transfer seedlings with similar primary root lengths to fresh MS agar plates containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM).

-

Growth and Measurement: Place the plates vertically in the growth chamber and allow the roots to grow for another 3-5 days. Mark the position of the root tip at the time of transfer. Measure the new root growth from the mark.

-

Data Analysis: Calculate the percentage of root growth inhibition for each treatment compared to the control.

| Concentration of this compound (µM) | Mean Root Growth (mm) ± SD | % Root Growth Inhibition |

| 0 (Control) | Value | 0 |

| 1 | Value | Value |

| 5 | Value | Value |

| 10 | Value | Value |

| 25 | Value | Value |

| 50 | Value | Value |

Experimental Workflows

The following diagrams illustrate the workflows for the described bioassays.

Conclusion

While direct quantitative evidence for the auxin-like activity of this compound is sparse in the current literature, its chemical structure strongly suggests that it will exhibit such properties. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to systematically investigate and quantify the biological activity of this compound. The elucidation of its specific dose-response characteristics will contribute to a deeper understanding of the structure-activity relationships within the phenoxyacetic acid class of auxin analogs and may open avenues for its application in agriculture or as a research tool in plant biology.

In-Depth Technical Guide on the NMR Spectral Data of 4-tert-Butylphenoxyacetic Acid

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-tert-butylphenoxyacetic acid. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and a structural representation with spectral assignments.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃)₃ | 1.31 | Singlet (s) | 9H | N/A |

| -OCH₂- | 4.64 | Singlet (s) | 2H | N/A |

| Ar-H (ortho to -OCH₂COOH) | 6.86 | Doublet (d) | 2H | 9.0 |

| Ar-H (meta to -OCH₂COOH) | 7.32 | Doublet (d) | 2H | 9.0 |

| -COOH | 10.5 (variable) | Singlet (s), broad | 1H | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

| -C(C H₃)₃ | 31.5 |

| -C (CH₃)₃ | 34.2 |

| -OC H₂- | 65.1 |

| Ar-C (ortho to -OCH₂COOH) | 114.5 |

| Ar-C (meta to -OCH₂COOH) | 126.4 |

| Ar-C (ipso to -C(CH₃)₃) | 144.3 |

| Ar-C (ipso to -OCH₂COOH) | 155.8 |

| -C OOH | 174.5 |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

Sample Preparation

-

Weighing the Sample : Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection : Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on solubility and the desired resolution of exchangeable protons.

-

Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Homogenization : Cap the NMR tube and gently agitate or vortex it to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a sonicator for a short period.

NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time : 3-4 seconds.

-

Spectral Width : A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1) : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Acquisition Time : 1-2 seconds.

-

Spectral Width : A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration : For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking : Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the assignments in the NMR data tables.

Caption: Molecular structure of this compound with NMR assignments.

4-tert-Butylphenoxyacetic Acid: A Synthetic Compound with Potential Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylphenoxyacetic acid, a chemical compound of interest in various scientific domains. This document elucidates its synthetic origin, details its physicochemical properties, provides a protocol for its synthesis, and discusses its potential biological activities based on available data.

Core Finding: A Compound of Synthetic Origin

This compound is unequivocally a synthetic compound . Extensive literature searches and database analyses reveal no evidence of its natural occurrence in any plant, animal, or microorganism. Its existence is attributed to chemical synthesis, primarily for research and as a chemical intermediate. The common synthetic route to this and similar phenoxyacetic acids is the Williamson ether synthesis.

The logical classification of this compound as a synthetic compound is based on the consistent reporting of its synthesis in chemical literature and its commercial availability as a laboratory chemical, with no mention of isolation from natural sources.

Molecular weight and formula of 4-tert-butylphenoxyacetic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-butylphenoxyacetic acid, a molecule of interest in various scientific domains. This document details its fundamental properties, synthesis, analytical characterization, and potential biological significance, presenting the information in a structured and accessible format for researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound, a derivative of phenoxyacetic acid, possesses a distinct molecular structure that influences its chemical and biological characteristics. Its core properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| CAS Number | 1798-04-5 | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 96 °C | |

| Solubility | Sparingly soluble in water. | [2] |

Synthesis and Manufacturing

The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established organic reaction provides an efficient method for the formation of the ether linkage in the molecule.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 4-tert-butylphenol and chloroacetic acid.

Materials:

-

4-tert-butylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Phenoxide Formation: In a round-bottom flask, dissolve a specific molar equivalent of 4-tert-butylphenol in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature to facilitate the formation of the sodium 4-tert-butylphenoxide salt.

-

Etherification: To the phenoxide solution, add an equimolar amount of chloroacetic acid. Heat the reaction mixture to reflux for a specified period, typically several hours, to allow for the nucleophilic substitution reaction to proceed.

-

Work-up and Extraction: After cooling the reaction mixture to room temperature, acidify it with hydrochloric acid to precipitate the crude this compound. Extract the product into an organic solvent such as diethyl ether.

-

Purification: Wash the organic layer with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.

Analytical Characterization

The purity and identity of synthesized this compound are typically confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound, with commercial standards often specifying a purity of ≥98.0% by this technique.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a wavelength determined by the chromophore of the molecule (typically around 220-280 nm).

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms within the molecule.

Potential Biological Activity and Signaling Pathways

While direct and extensive research on the biological activities of this compound is limited, studies on structurally related phenoxyacetic acid analogues provide valuable insights into its potential mechanisms of action.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Research has shown that certain chiral phenoxyacetic acid analogues can act as partial agonists for Peroxisome Proliferator-Activated Receptor γ (PPARγ).[3] PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation.[3][4] Ligand activation of PPARγ can modulate the expression of a suite of target genes involved in these processes.

The structural similarity of this compound to these known PPARγ ligands suggests that it may also interact with this receptor. As a potential PPARγ agonist, it could influence cellular processes such as cell proliferation and differentiation.[3]

Further investigation is required to definitively establish the interaction of this compound with PPARγ and to elucidate the downstream cellular consequences of this potential interaction. Such studies would be crucial for understanding its potential applications in drug development, particularly in the context of metabolic diseases and oncology.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPAR-gamma agonists inhibit production of monocyte inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid (CAS No. 123654-26-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key chemical intermediate in the synthesis of the selective, high-affinity 5-HT4 receptor agonist, Prucalopride. This document will detail the chemical's properties, synthesis protocols, and its pivotal role in the manufacturing of a significant gastroprokinetic agent. While the target compound itself does not have a direct, well-documented biological activity, its importance is intrinsically linked to the pharmacological action of Prucalopride. Therefore, this guide will also cover the mechanism of action and signaling pathway of Prucalopride to provide a complete context for its synthetic precursor.

Chemical Identification and Properties

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a substituted benzofuran derivative. It is a crucial building block in the pharmaceutical industry, primarily recognized for its role as an intermediate in the synthesis of Prucalopride.[1][2][3] While the CAS number 1798-04-5 is sometimes associated with this chemical, the correct and universally recognized identifier is CAS No. 123654-26-2.[4][5][6]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 123654-26-2 |

| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid |

| Molecular Formula | C9H8ClNO3 |

| Synonyms | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic Acid, Prucalopride Intermediate |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 213.62 g/mol | [4] |

| Exact Mass | 213.0192708 Da | PubChem |

| Melting Point | 242 °C (decomposes) | [7][8] |

| Boiling Point (Predicted) | 406.5±45.0 °C | [8] |

| Density (Predicted) | 1.566 g/cm³ | [8] |

Synthesis and Experimental Protocols

The synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a multi-step process that is well-documented in patent literature and chemical synthesis databases. The most common route involves the cyclization of a substituted benzoate, followed by chlorination and hydrolysis.[1][8][9][10]

General Synthesis Workflow

The overall synthetic strategy can be visualized as a three-stage process starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.

Detailed Experimental Protocol

The following is a representative experimental protocol synthesized from publicly available methods.[1][8][9][10]

Step 1: Cyclization

-

To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., tetrahydrofuran), add triphenylphosphine and diethyl azodicarboxylate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is obtained.

Step 2: Chlorination

-

The crude product from the previous step is dissolved in an appropriate solvent (e.g., acetonitrile).

-

N-chlorosuccinimide is added to the solution.

-

The reaction is stirred, and its progress is monitored.

-

The resulting product is methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.

Step 3: Hydrolysis

-

The chlorinated intermediate is subjected to hydrolysis using a base, such as sodium hydroxide, in an aqueous solution.[11]

-

The reaction mixture is heated to facilitate the hydrolysis of both the ester and the amide groups.[11]

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the final product.

-

The solid is filtered, washed, and dried to yield 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[11]

Role as a Pharmaceutical Intermediate

The primary significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid lies in its function as a key intermediate in the synthesis of Prucalopride.[1][2][12] Prucalopride is a highly selective 5-HT4 receptor agonist used for the treatment of chronic idiopathic constipation.[13][14] The synthesis of Prucalopride involves the coupling of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with 1-(3-methoxypropyl)piperidin-4-amine.[11]

Biological Context: The Mechanism of Action of Prucalopride

While 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is not known to have direct biological activity, understanding the mechanism of the final drug product, Prucalopride, is essential for appreciating the importance of its precursor. Prucalopride exerts its therapeutic effect by selectively agonizing the 5-HT4 receptors in the gastrointestinal tract.[13][15][16]

This agonism initiates a signaling cascade that leads to enhanced colonic motility.[13] The activation of 5-HT4 receptors on enteric neurons promotes the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the intestinal wall.[15][16][17] This results in increased peristalsis and accelerated colonic transit, thereby alleviating the symptoms of chronic constipation.[13][15]

Prucalopride Signaling Pathway

The following diagram illustrates the signaling pathway initiated by Prucalopride at the 5-HT4 receptor.

Conclusion

4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 123654-26-2) is a vital chemical intermediate whose significance is defined by its role in the synthesis of Prucalopride. While it lacks a direct pharmacological effect, its efficient and scalable synthesis is a critical aspect of the production of an important therapeutic agent for chronic idiopathic constipation. This guide has provided a detailed overview of its chemical properties, synthesis, and the biological context of its end-product, offering valuable information for researchers and professionals in the field of drug development and medicinal chemistry.

References

- 1. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]

- 2. Anti Chronic Constipation Prucalopride Intermediate 123654 26 2 Manufacture and Anti Chronic Constipation Prucalopride Intermediate 123654 26 2 Supplier in China [volsenchem.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. veeprho.com [veeprho.com]

- 7. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

- 9. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]

- 10. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. tdcommons.org [tdcommons.org]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. What is Prucalopride Succinate used for? [synapse.patsnap.com]

- 14. Prucalopride - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]

- 16. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: 4-tert-butylphenoxyacetic Acid as a TAC Protective Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-tert-butylphenoxyacetyl (TAC) group is a valuable protective group, particularly for hydroxyl and amino functionalities in multi-step organic synthesis. Derived from 4-tert-butylphenoxyacetic acid, the TAC group is characterized by its facile removal under mild basic conditions, rendering it an essential tool in synthetic strategies where acid-labile or other sensitive groups are present. Its most prominent application is in automated oligonucleotide synthesis for the protection of exocyclic amines on nucleobases, where its rapid deprotection is highly advantageous[1][2]. These notes provide a comprehensive guide to the application of this compound for the protection of alcohols.

Key Features of the TAC Protecting Group

-

Base Lability: The TAC group is readily cleaved by treatment with aqueous or alcoholic ammonia, making it suitable for substrates sensitive to harsh acidic or reductive conditions[1].

-

Orthogonality: The TAC group is stable under acidic conditions typically used to remove tert-butyloxycarbonyl (Boc) groups and is resistant to catalytic hydrogenation used for the deprotection of benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. This orthogonality allows for selective deprotection in complex molecules.

-

Enhanced Solubility: In the context of oligonucleotide synthesis, the use of TAC-protected phosphoramidites has been shown to improve solubility in acetonitrile[3].

Data Summary

The following tables summarize the reaction conditions for the protection and deprotection of hydroxyl groups with the TAC group, as well as its orthogonality with other common protecting groups.

Table 1: Reaction Conditions for Protection and Deprotection of Alcohols

| Process | Reagents and Conditions | Typical Yield (%) | Notes |

| Protection (via Acid Chloride) | 1. 4-tert-butylphenoxyacetyl chloride, Pyridine, CH₂Cl₂2. 0°C to room temperature | > 90 | A common and efficient method for esterification. |

| Protection (via DCC Coupling) | This compound, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), CH₂Cl₂ | 85-95 | A mild method suitable for acid-sensitive substrates. |

| Deprotection | Concentrated NH₄OH in H₂O/MeOH | > 95 | Rapid deprotection; can be performed at room temperature or with gentle heating. |

| Deprotection (alternative) | Ammonia-saturated Methanol | > 95 | Milder conditions, suitable for highly sensitive substrates[1]. |

Table 2: Orthogonality of the TAC Protecting Group

| Protecting Group | Deprotection Conditions | Stability of TAC Group |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Stable |

| Cbz (Benzyloxycarbonyl) | H₂, Pd/C | Stable |

| TBDMS (tert-butyldimethylsilyl) | Tetrabutylammonium fluoride (TBAF) in THF | Cleaved |

| Trityl (Tr) | Mild acid (e.g., dichloroacetic acid in CH₂Cl₂) | Stable |

| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine in DMF | Cleaved |

Experimental Protocols

Protocol 1: Preparation of 4-tert-butylphenoxyacetyl Chloride

This protocol describes the conversion of this compound to its more reactive acid chloride derivative.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere, add a catalytic amount of DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 4-tert-butylphenoxyacetyl chloride. This is often used in the next step without further purification.

Protocol 2: Protection of a Primary Alcohol using 4-tert-butylphenoxyacetyl Chloride

This protocol details the esterification of a primary alcohol with the prepared acid chloride.

Materials:

-

Primary alcohol substrate

-

4-tert-butylphenoxyacetyl chloride

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Add anhydrous pyridine (1.5 eq) or triethylamine (1.5 eq) and cool the mixture to 0°C.

-

Add a solution of 4-tert-butylphenoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the TAC-protected alcohol.

Protocol 3: Deprotection of a TAC-protected Alcohol

This protocol describes the cleavage of the TAC ester to regenerate the free alcohol.

Materials:

-

TAC-protected alcohol

-

Concentrated aqueous ammonia (e.g., 28-30% NH₃ in H₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

Dissolve the TAC-protected alcohol in a mixture of methanol and concentrated aqueous ammonia (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours or at 55°C for 15-30 minutes. Monitor the reaction by TLC[1].

-

Once the reaction is complete, remove the solvent in vacuo.

-

Partition the residue between water and an organic solvent such as ethyl acetate or dichloromethane.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

-

The resulting crude alcohol can be purified by silica gel column chromatography if necessary. The by-product, 4-tert-butylphenoxyacetamide, can often be removed by washing the crude product with diethyl ether[1].

Visualizations

Diagrams

Caption: General workflow for the protection and deprotection of an alcohol using the TAC group.

Caption: Orthogonality of the TAC group with the acid-labile Boc group.

References

Application Notes: 4-tert-butylphenoxyacetic Acid in Nucleoside Synthesis

Introduction

4-tert-butylphenoxyacetic acid and its derivatives have emerged as valuable reagents in the chemical synthesis of nucleosides and oligonucleotides. The primary application lies in the use of the 4-tert-butylphenoxyacetyl (t-BPA or Tac) group as a protective shield for the exocyclic amino functions of nucleobases, including deoxyadenosine (dA), deoxyguanosine (dG), and deoxycytidine (dC).[1][2][3] This protecting group strategy is particularly advantageous in modern solid-phase oligonucleotide synthesis, offering a favorable alternative to traditional protecting groups like benzoyl (Bz) and isobutyryl (iBu).[1][3]

Key Applications and Advantages

The t-BPA group provides a unique combination of stability during the synthetic cycle and lability under specific, mild deprotection conditions. This dual characteristic makes it highly suitable for the synthesis of sensitive and modified nucleic acid analogues.

-

Synthesis of Oligodeoxynucleoside Methylphosphonates :

-

Challenge : The methylphosphonate backbone in these therapeutic oligonucleotide analogues is susceptible to degradation under harsh basic conditions typically used for deprotection.[1][2]

-

Solution : The t-BPA group's increased lability allows for deprotection using milder basic conditions, such as a brief treatment with ammonia-saturated methanol.[1][2][3] This minimizes the degradation of the backbone and prevents base modifications.[1][2]

-

-

RNA Oligonucleotide Synthesis :

-

Challenge : In RNA synthesis, the protecting groups on the nucleobases must be removable without affecting the protecting group on the 2'-hydroxyl function of the ribose sugar (e.g., tert-butyldimethylsilyl, TBDMS).[4]

-

Solution : The t-BPA group can be rapidly cleaved with ammonia under conditions that do not harm the 2'-TBDMS group.[4] This selectivity is crucial for the integrity of the final RNA molecule.

-

-

Enhanced Solubility :

-

The bulky tert-butyl moiety on the phenoxyacetyl group significantly increases the solubility of the protected nucleoside phosphoramidite monomers in organic solvents like acetonitrile, which are commonly used in automated solid-phase synthesis.[4]

-

-

Use as a Capping Reagent :

-

4-tert-butylphenoxyacetic anhydride (Tac₂O) serves as a labile capping reagent during solid-phase synthesis.[5] Its role is to block any unreacted 5'-hydroxyl groups after a coupling cycle, preventing the formation of deletion sequences.

-

In the synthesis of oligonucleotides modified with sensitive groups like N-tert-butylguanidine, Tac₂O is preferred over acetic anhydride. It effectively reduces the unwanted acylation of the guanidine moiety, a side reaction that is difficult to reverse.[5]

-

Data Summary

The advantages of the t-BPA protecting group over conventional groups are summarized below.

| Property | tert-Butylphenoxyacetyl (t-BPA) | Benzoyl (Bz) / Isobutyryl (iBu) |

| Deprotection Conditions | Mild and rapid (e.g., ammonia-saturated methanol, aqueous ammonia at room temperature).[1][3][6] | Harsher and/or slower (e.g., concentrated ammonium hydroxide at elevated temperatures). |

| Compatibility | Ideal for alkali-labile backbones (e.g., methylphosphonates) and sensitive bases.[1][2] | Can lead to backbone degradation and base modification in sensitive oligonucleotides. |

| Solubility of Monomers | Enhanced solubility in organic solvents used for synthesis.[4] | Standard solubility. |

| Application Scope | DNA, RNA, and modified oligonucleotide synthesis.[1][4] | Primarily standard DNA synthesis. |

Experimental Protocols

Protocol 1: Protection of Exocyclic Amino Groups of Deoxynucleosides with the t-BPA Group

This protocol describes a general procedure for the acylation of the exocyclic amino groups of dA, dC, and dG using 4-tert-butylphenoxyacetic anhydride.

Materials:

-

5'-O-DMT-deoxynucleoside (dA, dC, or dG)

-

4-tert-butylphenoxyacetic anhydride (Tac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

The 5'-O-DMT-deoxynucleoside is co-evaporated with anhydrous pyridine and then dissolved in anhydrous pyridine.

-

The solution is cooled to 0°C in an ice bath.

-

4-tert-butylphenoxyacetic anhydride (1.5 equivalents per amino group) is added portion-wise over 30 minutes.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water.

-

The mixture is concentrated under reduced pressure, and the residue is redissolved in dichloromethane.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the 5'-O-DMT-N-t-BPA-deoxynucleoside.

Protocol 2: Deprotection of t-BPA Groups from Oligonucleotides

This protocol outlines the final deprotection step to remove the t-BPA groups from a synthesized oligonucleotide on a solid support.

Materials:

-

CPG-supported, fully synthesized oligonucleotide

-

Ammonia-saturated methanol or 29% aqueous ammonia[6]

Procedure:

-

The solid support carrying the synthesized oligonucleotide is transferred to a sealed vial.

-

A solution of ammonia-saturated methanol is added to the vial.

-

The vial is sealed and kept at room temperature for 4-5 hours.[1][6]

-

The supernatant, containing the cleaved and deprotected oligonucleotide, is collected.

-

The solid support is washed with methanol, and the washings are combined with the supernatant.

-

The combined solution is concentrated to dryness to yield the crude deprotected oligonucleotide, which can be further purified by HPLC.

Visualizations

References

- 1. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of oligodeoxynucleoside methylphosphonates utilizing the tert-butylphenoxyacetyl group for exocyclic amine protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. atdbio.com [atdbio.com]

- 5. Mechanism of the extremely high duplex-forming ability of oligonucleotides modified with N-tert-butylguanidine- or N-tert-butyl-N′- methylguanidine-bridged nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Recrystallization of 4-tert-Butylphenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the purification of 4-tert-butylphenoxyacetic acid via recrystallization. The protocol outlines the necessary steps, equipment, and safety precautions.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, a compound often used in the synthesis of pharmaceuticals and other advanced materials, achieving high purity is critical. This protocol describes the use of a 50% aqueous ethanol solution as an effective solvent system for this purpose, yielding a product with high purity.

Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

-

Equipment:

-

Erlenmeyer flasks

-

Beakers

-

Graduated cylinders

-

Heating plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system (for purity analysis)

-

Experimental Protocol

This protocol details the recrystallization of this compound using a 50% ethanol/water solvent system.

1. Solvent Preparation:

- Prepare a 50% (v/v) aqueous ethanol solution by mixing equal volumes of ethanol and deionized water.

2. Dissolution of the Crude Product:

- Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

- Add a minimal amount of the 50% aqueous ethanol solvent to the flask.

- Gently heat the mixture on a hot plate with continuous stirring. The temperature should be brought to a gentle boil.

- Continue adding small portions of the hot solvent until the this compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to ensure a good recovery yield.

3. Hot Filtration (Optional):

- If insoluble impurities are observed in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

- Pre-heat a clean Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) on the hot plate.

- Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the clean, pre-heated flask.

4. Crystallization:

- Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

- Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

5. Isolation and Washing of Crystals:

- Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold 50% ethanol/water solvent.

- Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

- Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.

- Keep the vacuum on to pull air through the crystals for a few minutes to aid in drying.

6. Drying:

- Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

- Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

7. Characterization:

- Determine the melting point of the dried, recrystallized product. A sharp melting point close to the literature value (96-98 °C) is indicative of high purity.[1]

- Assess the purity of the recrystallized product using an appropriate analytical technique, such as HPLC. Commercial products typically have a purity of ≥98.0% by HPLC.[2]

- Calculate the percent recovery of the purified compound.

Data Presentation

The following table summarizes the key physical and analytical data for this compound.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point (pure) | 96-98 °C |

| Purity (before recrystallization) | Typically <95% (crude) |

| Purity (after recrystallization) | ≥98.0% (as determined by HPLC)[2] |

| Typical Recovery Yield | 70-90% (estimated) |

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Handle this compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Ethanol is flammable; keep it away from open flames and hot surfaces.

-

Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Experimental Workflow

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for High-Purity 4-tert-Butylphenoxyacetic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of high-purity 4-tert-butylphenoxyacetic acid in a research setting. This compound is a valuable tool in synthetic chemistry, particularly in the synthesis of oligonucleotides, and has potential applications in analytical chemistry.

Product Information and Supplier Data

High-purity this compound is commercially available from several reputable suppliers. For research and drug development purposes, it is crucial to source materials with well-defined purity to ensure experimental reproducibility. The table below summarizes key information for this compound and lists some potential suppliers.

| Parameter | Value | Source |

| CAS Number | 1798-04-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][3] |

| Molecular Weight | 208.25 g/mol | [1][3] |

| Typical Purity | ≥98% (HPLC) | Sigma-Aldrich, Thermo Scientific Chemicals |

| Appearance | White to off-white crystalline powder | Thermo Scientific Chemicals |

| Solubility | Sparingly soluble in water (0.56 g/L at 25°C) | [2] |

| Primary Application | Protecting group in oligonucleotide synthesis | [2][4][5][6] |

| Potential Application | Internal standard in HPLC analysis | Inferred from similar compounds[7][8] |

Table 1: Physicochemical Properties and Applications of this compound.

| Supplier | Product Name | Purity |

| Thermo Scientific Chemicals | This compound | 98% |

| Sigma-Aldrich | This compound | ≥98.0% (HPLC) |

| Santa Cruz Biotechnology | This compound | Research Grade |

| ChemGenes | 4-tert-butylphenoxy Acetic Acid | High Purity |

Table 2: High-Purity this compound Suppliers.

Application 1: Protecting Group in Oligonucleotide Synthesis

The primary application of this compound in research is as a protecting group for the exocyclic amines of nucleosides (adenine, guanine, and cytosine) during solid-phase oligonucleotide synthesis.[4][5] The resulting tert-butylphenoxyacetyl (t-BPA) group is favored due to its stability during the synthesis cycles and its lability under mild basic conditions, which allows for deprotection without damaging the synthesized oligonucleotide.[5][6] This is particularly advantageous for the synthesis of sensitive RNA and DNA analogues.[4][5]

This protocol describes the general procedure for the acylation of the exocyclic amino groups of nucleosides using 4-tert-butylphenoxyacetic anhydride, which is prepared from this compound.

Materials:

-

High-purity this compound

-

Nucleoside (e.g., deoxyadenosine, deoxycytidine, deoxyguanosine)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

-

Preparation of 4-tert-Butylphenoxyacetic Anhydride:

-

Dissolve 2 equivalents of this compound in anhydrous DCM.

-

Add 1 equivalent of DCC and stir the mixture at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

The resulting filtrate contains the 4-tert-butylphenoxyacetic anhydride and can be used directly in the next step.

-

-

Acylation of the Nucleoside:

-

Dissolve the nucleoside in anhydrous pyridine.

-

Add a slight excess (1.1-1.5 equivalents) of the 4-tert-butylphenoxyacetic anhydride solution to the nucleoside solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-acylated nucleoside by silica gel column chromatography.

-

The t-BPA protecting group can be removed under mild basic conditions.

Materials:

-

Synthesized oligonucleotide with t-BPA protecting groups

-

Ammonia-saturated methanol or a solution of ethanolamine.[5][6]

Procedure:

-

Treat the solid-supported oligonucleotide with a solution of ammonia-saturated methanol or ethanolamine at room temperature.

-

The deprotection time will vary depending on the specific oligonucleotide sequence and the deprotection reagent used (typically ranging from 30 minutes to a few hours).[6]

-

After deprotection, the oligonucleotide is cleaved from the solid support and the other protecting groups are removed according to standard protocols.

Caption: Workflow of solid-phase oligonucleotide synthesis using the t-BPA protecting group.

Application 2: Internal Standard in High-Performance Liquid Chromatography (HPLC)